

# Technical Guide: Physicochemical Properties of 4-Bromophenylsulfur Pentafluoride

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## Compound of Interest

Compound Name: 4-Bromophenylsulfur pentafluoride

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## Abstract

This document provides a comprehensive technical overview of **4-Bromophenylsulfur pentafluoride** (CAS No. 774-93-6), a versatile organofluorine compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. The pentafluorosulfanyl (SF<sub>5</sub>) group is considered a "super-trifluoromethyl" bioisostere, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity. This guide details the core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly in drug development. All quantitative data is summarized for clarity, and key experimental workflows are visualized using process diagrams.

## Physicochemical Properties

**4-Bromophenylsulfur pentafluoride** is a colorless to light yellow liquid at room temperature. [1] Its key physical and chemical properties are summarized in the table below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

Property	Value	Citation(s)
CAS Number	774-93-6	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>5</sub> S	[1][2]
Molecular Weight	283.06 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	77 °C at 10 mmHg (13.3 mbar)	[1]
Density	1.86 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>20/D</sub> )	1.48	[1]
Purity	Typically ≥ 96% or 97% (by GC)	[1]
IUPAC Name	1-bromo-4-(pentafluoro-λ <sup>6</sup> -sulfanyl)benzene	[3]
Synonyms	1-Bromo-4-(pentafluorothio)benzene, p-Bromophenylsulfur pentafluoride	[2][4]
Storage Conditions	Store at 2 - 8 °C under an inert atmosphere	[1]

## Synthesis and Characterization: Experimental Protocols

The synthesis of aryl-SF<sub>5</sub> compounds like **4-Bromophenylsulfur pentafluoride** is most commonly achieved through a two-step oxidative fluorination process starting from the corresponding diaryl disulfide.[5] The resulting product is then rigorously characterized to confirm its identity and purity.

### General Synthesis Protocol: Oxidative Fluorination

This protocol describes a general method for the synthesis of **4-Bromophenylsulfur pentafluoride** from 4,4'-dibromodiphenyl disulfide.

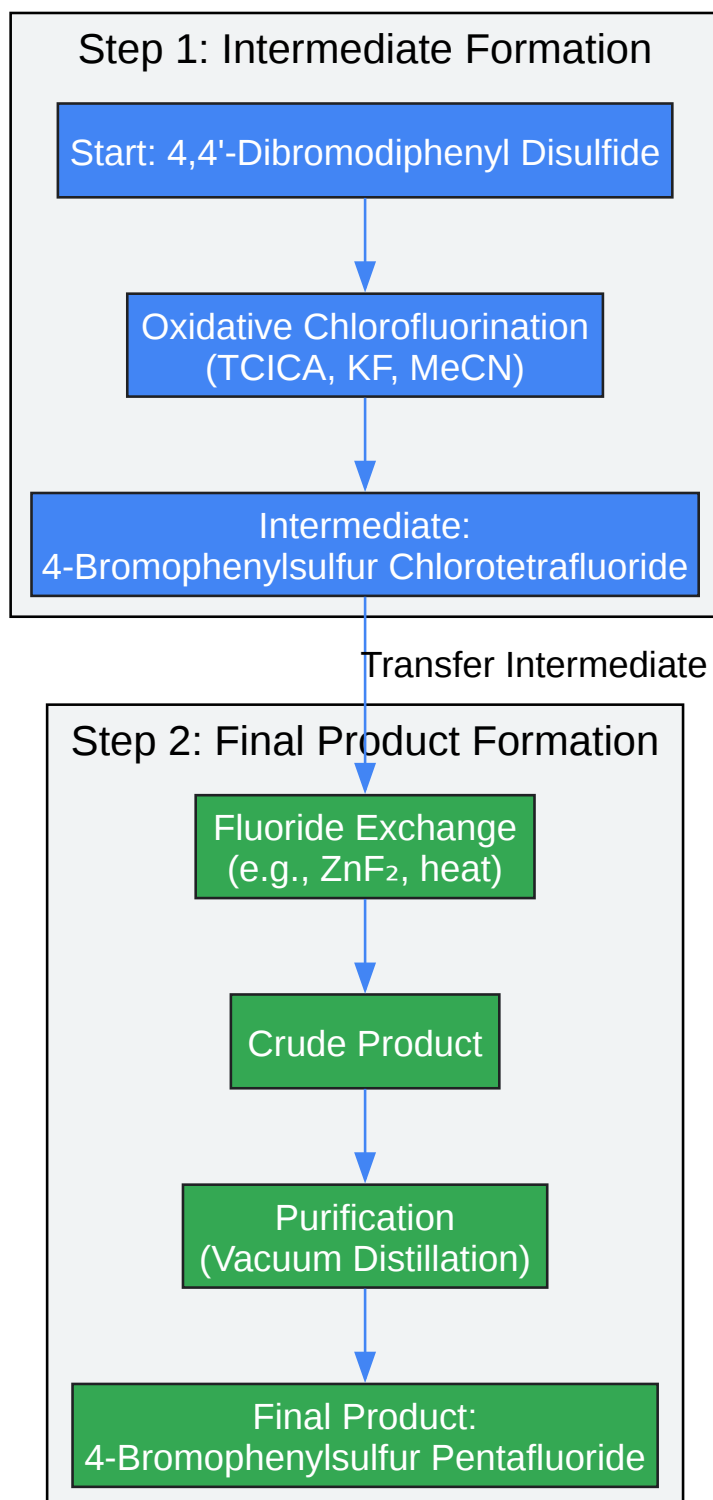
#### Step 1: Synthesis of 4-Bromophenylsulfur Chlorotetrafluoride

- **Reaction Setup:** In a dry flask under an inert nitrogen atmosphere, a suspension of 4,4'-dibromodiphenyl disulfide (1.0 equiv.), potassium fluoride (KF, 10.0 equiv.), and trichloroisocyanuric acid (TCICA, 3.5 equiv.) is prepared in anhydrous acetonitrile.
- **Reaction:** The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or  $^{19}\text{F}$  NMR until the starting disulfide is consumed.
- **Work-up:** The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure to yield the crude 4-bromophenylsulfur chlorotetrafluoride intermediate.

#### Step 2: Conversion to **4-Bromophenylsulfur Pentafluoride**

- **Reaction Setup:** In a fluoropolymer reactor, the crude 4-bromophenylsulfur chlorotetrafluoride (1.0 equiv.) is mixed with a fluoride source, such as zinc difluoride ( $\text{ZnF}_2$ , ~2.0 equiv.), without a solvent.<sup>[6]</sup>
- **Reaction:** The mixture is heated (e.g., to 120 °C) under a nitrogen atmosphere with stirring. The conversion of the chlorotetrafluoride intermediate to the final pentafluoride product is monitored by GC-MS.<sup>[6]</sup>
- **Purification:** Upon completion, the reaction mixture is cooled. The product, **4-Bromophenylsulfur pentafluoride**, is isolated and purified by vacuum distillation to yield a clear liquid.

## Generalized Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **4-Bromophenylsulfur pentafluoride**.

## Characterization Protocols

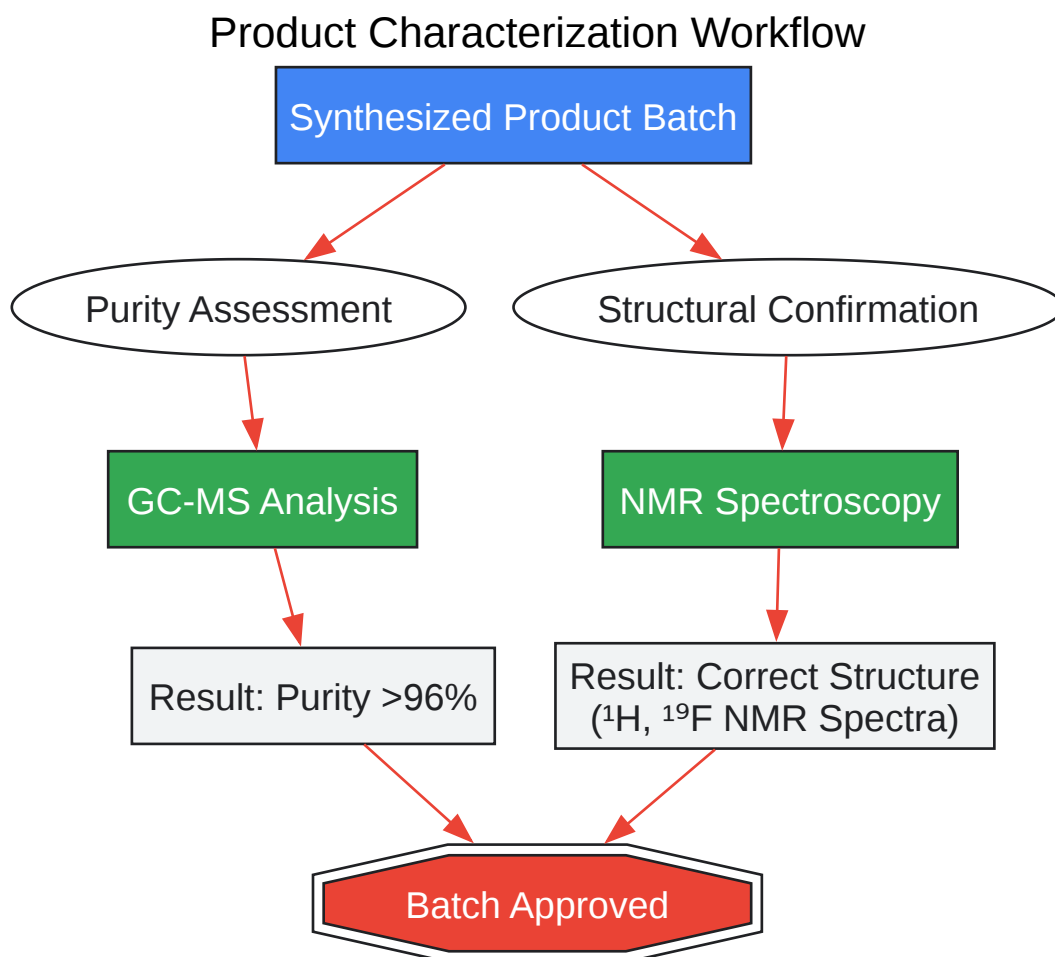
### 1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To assess the purity of the final product and monitor reaction progress.
- Instrumentation: A standard GC system coupled with a mass spectrometer (e.g., Quadrupole or Orbitrap).
- Sample Preparation: A dilute solution of the sample (e.g., 100 µg/mL) is prepared in a volatile organic solvent like methanol or ethyl acetate.[\[7\]](#)
- GC Conditions (Illustrative):
  - Column: 30 m x 0.25 mm I.D. x 0.25 µm film capillary column (e.g., TG-5MS).[\[7\]](#)
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[7\]](#)
  - Inlet Temperature: 250 °C.[\[8\]](#)
  - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[\[7\]](#)
- MS Conditions (Illustrative):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[8\]](#)
  - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum should show the characteristic molecular ion peak ( $M^+$ ) and isotopic pattern for bromine ( $^{19}\text{Br}/^{81}\text{Br}$ ).

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure of the final product.
- Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: ~10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
- $^{19}\text{F}$  NMR: This is the most diagnostic technique. The spectrum should exhibit a characteristic  $\text{AX}_4$  spin system for the  $-\text{SF}_5$  group.<sup>[9]</sup>
  - Signal 1 ( $\text{F}_{\text{ax}}$ ): A quintet (or multiplet) corresponding to the single axial fluorine, coupled to the four equatorial fluorines.
  - Signal 2 ( $\text{F}_{\text{eq}}$ ): A doublet corresponding to the four equivalent equatorial fluorines, coupled to the single axial fluorine.<sup>[9]</sup>
  - Chemical shifts are typically reported relative to a  $\text{CFCl}_3$  standard.<sup>[6]</sup>



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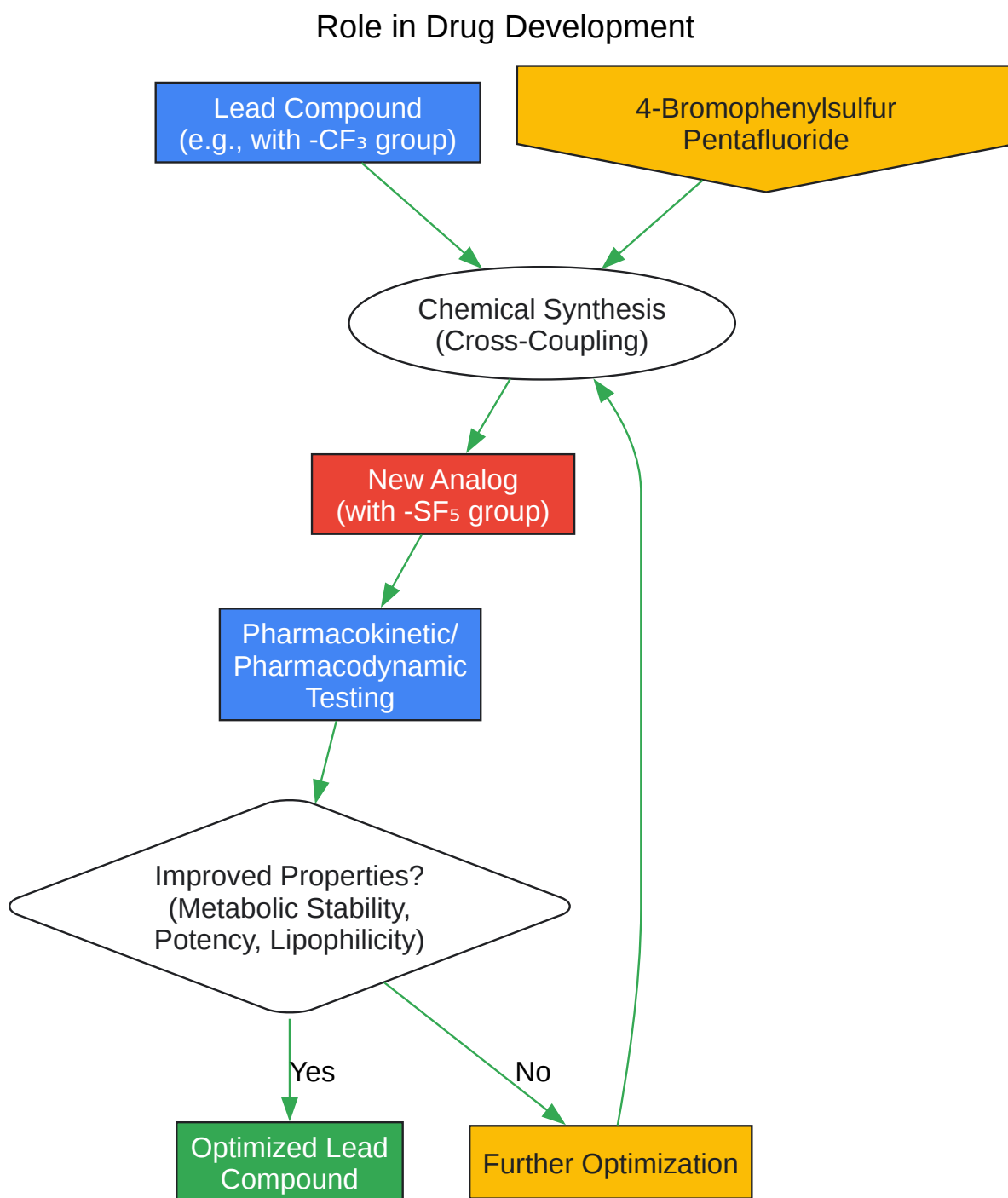
Caption: Workflow for the analytical characterization of **4-Bromophenylsulfur pentafluoride**.

## Applications in Research and Drug Development

**4-Bromophenylsulfur pentafluoride** is a valuable building block for introducing the pentafluorosulfanyl ( $\text{SF}_5$ ) group into organic molecules. The  $\text{SF}_5$  group is highly sought after in drug discovery as a bioisosteric replacement for other functional groups like trifluoromethyl ( $-\text{CF}_3$ ) or tert-butyl.[10]

### Key Attributes and Applications:

- **Pharmaceutical Development:** The introduction of an  $\text{SF}_5$  group can favorably modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[10]
- **Agrochemicals:** Similar to pharmaceuticals, the  $\text{SF}_5$  moiety can enhance the efficacy and stability of new herbicides and pesticides.[4]
- **Materials Science:** It is used to create advanced fluorinated polymers and liquid crystals with enhanced thermal stability and chemical resistance.[10]
- **Synthetic Chemistry:** The bromine atom serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex  $\text{SF}_5$ -containing structures.



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Caption: Use of **4-Bromophenylsulfur pentafluoride** in lead optimization via bioisosterism.



## Safety and Handling

**4-Bromophenylsulfur pentafluoride** is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

- Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle in accordance with good industrial hygiene and safety practices.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8 °C).[1]

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